Carveol

Description

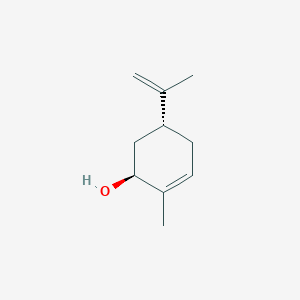

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVONGHXFVOKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024736 | |

| Record name | Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carveol is a clear colorless liquid. Insoluble in water., colourless to pale yellow liquid with a spearminty odour | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

439 to 441 °F at 751 mmHg (NTP, 1992), 226.00 to 227.00 °C. @ 751.00 mm Hg | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), soluble in alcohol, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.496 (NTP, 1992) - Denser than water; will sink, 0.947-0.953 | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

99-48-9, 2102-58-1 | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carveol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARVEOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1(6),8-dien-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S-trans)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 °F (NTP, 1992) | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Carveol natural sources and distribution

An In-Depth Technical Guide to the Natural Sources, Biosynthesis, and Extraction of Carveol

Abstract

This compound, a naturally occurring monoterpenoid alcohol, is a molecule of significant interest in the fields of chemical synthesis, pharmacology, and materials science. As a chiral molecule, it exists primarily as D-carveol and L-carveol, each possessing distinct organoleptic properties and biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the primary botanical sources of this compound, its geographical distribution, the intricate biosynthetic pathways responsible for its formation in planta, and a detailed protocol for its extraction. We synthesize data from established scientific literature to offer field-proven insights into the causality behind its natural prevalence and the methodologies for its isolation, ensuring a foundation of expertise and trustworthiness for future research and development endeavors.

Chemical Profile of this compound

This compound, or p-mentha-6,8-dien-2-ol, is a cyclic monoterpenoid. Its chemical structure is characterized by a p-menthane skeleton with a hydroxyl group at position 2 and double bonds at positions 6 and 8. The presence of two stereocenters gives rise to four stereoisomers. However, the most commonly encountered and studied enantiomers in nature are (+)-carveol (L-carveol) and (-)-carveol (D-carveol), which are derived from the corresponding enantiomers of limonene. These enantiomers are critical as they often exhibit different biological activities, a key consideration for drug development professionals.

Principal Botanical Sources and Geographical Distribution

This compound is a significant component of the essential oils of several plant species, most notably from the Lamiaceae and Apiaceae families. The concentration and stereochemistry of this compound can vary significantly based on the plant species, geographical origin, and harvesting time.

The primary sources include:

-

Spearmint (Mentha spicata) : The essential oil of spearmint is a well-known source, particularly of (-)-carveol. This plant is widely cultivated across North America, Europe, and Asia.

-

Caraway (Carum carvi) : Caraway seeds are a principal source of (+)-carvone, which is often found alongside its precursor, (+)-carveol. Caraway is native to western Asia, Europe, and North Africa.

-

Dill (Anethum graveolens) : Dill weed oil also contains this compound, contributing to its characteristic aroma. It is cultivated worldwide.

Table 1: Selected Botanical Sources of this compound

| Plant Species | Family | Plant Part Used | Predominant Isomer | Typical Concentration in Essential Oil (%) | Primary Geographical Distribution |

| Carum carvi | Apiaceae | Seeds | (+)-Carveol | 1-5% | Europe, Western Asia, North Africa |

| Mentha spicata | Lamiaceae | Leaves | (-)-Carveol | 1-21% | Temperate regions of Europe and Asia |

| Anethum graveolens | Apiaceae | Herb/Weed | (+)-Carveol | 0.5-10% | Eurasia, Widely Cultivated |

In Planta Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway is a branch of the well-characterized terpenoid synthesis route.

Causality of the Pathway:

-

GPP Synthesis: IPP and DMAPP are condensed by geranyl pyrophosphate (GPP) synthase to form the C10 precursor, GPP.

-

Cyclization to Limonene: GPP undergoes a complex cyclization reaction catalyzed by limonene synthase. The stereospecificity of this enzyme is critical; different synthases produce either (+)-limonene or (-)-limonene, which dictates the final enantiomer of this compound.

-

Hydroxylation of Limonene: The key step is the regioselective hydroxylation of the limonene ring. This reaction is catalyzed by a specific cytochrome P450 monooxygenase, limonene-6-hydroxylase. This enzyme introduces a hydroxyl group at the C6 position of the limonene backbone, converting it to trans-carveol. This step is a self-validating system within the plant's metabolic network, ensuring the precise production of the target molecule.

Diagram 1: Biosynthetic Pathway of this compound

Caption: The enzymatic conversion of GPP to (+)-trans-carveol.

Extraction and Isolation: A Methodological Overview

The extraction of this compound from plant matrices relies on isolating its essential oil fraction. Steam distillation is the most common and commercially viable method due to its efficiency and ability to yield a high-purity product without the use of organic solvents.

Experimental Choice Rationale: Steam distillation is preferred over solvent extraction for food and pharmaceutical applications because it avoids residual solvents in the final product. The process leverages the principle of co-distillation; the volatile essential oils, including this compound, are carried over with the steam at a temperature lower than their individual boiling points, preventing thermal degradation of the target compounds.

Protocol: Steam Distillation of Caraway Seeds for this compound-Rich Essential Oil

Objective: To extract this compound-containing essential oil from Carum carvi seeds.

Materials:

-

100g dried Caraway (Carum carvi) seeds, lightly crushed

-

Distilled water

-

Steam distillation apparatus (biomass flask, still head, condenser, receiving flask)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

Methodology:

-

Apparatus Setup: Assemble the steam distillation apparatus as per the manufacturer's guidelines. Ensure all glass joints are securely clamped.

-

Biomass Preparation: Place 100g of lightly crushed caraway seeds into the biomass flask and add 500 mL of distilled water, ensuring the material is fully submerged.

-

Distillation: Gently heat the flask using the heating mantle. As the water boils, steam will pass through the caraway seeds, volatilizing the essential oils.

-

Condensation: The steam-oil vapor mixture travels to the condenser. Cold water circulating through the condenser's outer jacket cools the vapor, causing it to condense back into a liquid.

-

Collection: Collect the distillate, which will appear as a milky emulsion (hydrosol) with a separate layer of essential oil, in the receiving flask. Continue the process for 2-3 hours or until no more oil is observed in the distillate.

-

Separation: Transfer the collected distillate to a separatory funnel. Allow the layers to separate fully. The less dense essential oil will form a layer on top of the aqueous hydrosol.

-

Drying: Carefully drain the lower aqueous layer, collecting the essential oil. To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil, swirl gently, and then decant or filter the dried oil.

-

Analysis: The resulting oil can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the this compound content.

Diagram 2: Steam Distillation Workflowdot

// Nodes start [label="Start: Crushed Caraway Seeds", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="1. Add Seeds & Water\nto Biomass Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Heat Flask\n(Steam Generation)", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="3. Vaporization of\nVolatile Oils", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="4. Condense Vapor\n(Oil + Hydrosol)", fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="5. Collect Distillate", fillcolor="#F1F3F4", fontcolor="#202124"]; step6 [label="6. Separate Oil & Water\n(Separatory Funnel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step7 [label="7. Dry Oil with Na₂SO₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Pure Essential Oil", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> end; }

A Technical Guide to the Carveol Biosynthetic Pathway in Mentha spicata

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Carveol and its oxidized derivative, (-)-carvone, are the principal monoterpenes responsible for the characteristic aroma and flavor of spearmint (Mentha spicata) essential oil.[1][2] These compounds hold significant value in the flavor, fragrance, cosmetic, and pharmaceutical industries. Their biosynthesis is a sophisticated and highly regulated metabolic pathway localized within the peltate glandular trichomes on the leaf surface.[1][3][4] This guide provides an in-depth examination of the core biosynthetic pathway leading to carveol, detailing the sequential enzymatic reactions from the universal precursor geranyl pyrophosphate. We will explore the key enzymes—(-)-4S-limonene synthase, (-)-limonene-6-hydroxylase, and (-)-trans-carveol dehydrogenase—elucidating their function, subcellular localization, and the genetic basis of their regulation. Furthermore, this document presents validated, step-by-step experimental protocols for pathway analysis, including methods for gene expression analysis, heterologous protein expression, in vitro enzyme assays, and metabolite profiling by GC-MS, offering a robust framework for both fundamental research and metabolic engineering applications.

Introduction: The Significance of Mentha spicata and its Essential Oil

The genus Mentha is a cornerstone of the aromatic plant industry, with spearmint (Mentha spicata) being a major cultivated species. The economic value of spearmint lies in its essential oil, a complex mixture of volatile C10 monoterpenes.[3] The defining component of this oil is (-)-carvone, which is produced via the oxidation of (-)-trans-carveol.[2][5][6] The biosynthetic machinery for these compounds is housed in specialized secretory structures on the leaf epidermis called peltate glandular trichomes.[1][3][4] Understanding the precise enzymatic steps and regulatory controls of this pathway is paramount for improving crop yield, modulating oil composition, and developing sustainable biotechnological production platforms for high-value monoterpenoids.

The Core Biosynthetic Pathway: From Precursor to this compound

The journey to this compound begins with geranyl pyrophosphate (GPP), the universal C10 precursor for all monoterpenes. GPP is synthesized in the leucoplasts of secretory cells via the methylerythritol phosphate (MEP) pathway.[7][[“]] The core pathway to this compound and its subsequent product, carvone, involves three critical enzymatic transformations.[9]

Step 1: Cyclization of Geranyl Pyrophosphate to (-)-4S-Limonene

The first committed step in the pathway is the cyclization of the linear GPP molecule into the monocyclic olefin, (-)-4S-limonene.[10] This complex intramolecular reaction is catalyzed by (-)-4S-limonene synthase (LS) .

-

Enzyme: (-)-4S-Limonene Synthase (LS)

-

Function: This monoterpene cyclase catalyzes the conversion of GPP to (-)-4S-limonene, which serves as the foundational hydrocarbon skeleton for the majority of monoterpenes in Mentha.[10][11][12]

-

Subcellular Localization: LS contains an N-terminal plastid-targeting transit peptide and is localized exclusively within the stroma of leucoplasts in the secretory cells of the glandular trichomes.[1][13]

Step 2: Hydroxylation of (-)-4S-Limonene to (-)-trans-Carveol

Following its synthesis, (-)-limonene moves from the leucoplasts to the endoplasmic reticulum, where it undergoes a critical hydroxylation reaction. This step dictates the characteristic C6-oxygenation pattern of spearmint oil.[1][14]

-

Enzyme: (-)-Limonene-6-hydroxylase (L6H)

-

Function: L6H is a regiospecific cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the C6 position of the (-)-limonene ring, producing (-)-trans-carveol.[1][14][15] This regiospecificity is a key divergence point; in peppermint (Mentha x piperita), a related enzyme hydroxylates the C3 position, leading to a different profile of monoterpenes like menthol.[1][2][14]

-

Subcellular Localization: This enzyme is associated with the smooth endoplasmic reticulum (ER) within the secretory cells.[1]

Step 3: Oxidation of (-)-trans-Carveol to (-)-Carvone

While this compound is the direct subject of this guide, its immediate metabolic fate is crucial for understanding the complete pathway in spearmint. This compound is rapidly oxidized to the ketone (-)-carvone, the principal component that accumulates in the essential oil.[2][6]

-

Enzyme: (-)-trans-Carveol Dehydrogenase (CD)

-

Function: This NAD-dependent dehydrogenase catalyzes the oxidation of the hydroxyl group of (-)-trans-carveol to form the ketone (-)-carvone.[5][16] The enzyme in spearmint is highly efficient at this conversion, allowing carvone to accumulate to high levels.[2]

-

Subcellular Localization: Studies have indicated that this compound dehydrogenase activity is found in the mitochondria and cytoplasm of the secretory cells.[1][4]

The compartmentalization of this pathway across multiple organelles—leucoplasts, ER, and mitochondria/cytoplasm—highlights a sophisticated system of metabolite trafficking within the secretory cells.[1]

Sources

- 1. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developmental Regulation of Monoterpene Biosynthesis in the Glandular Trichomes of Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Monoterpene metabolism. Cloning, expression, and characterization of (-)-isopiperitenol/(-)-carveol dehydrogenase of peppermint and spearmint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]

- 8. consensus.app [consensus.app]

- 9. researchgate.net [researchgate.net]

- 10. 4S-limonene synthase from the oil glands of spearmint (Mentha spicata). cDNA isolation, characterization, and bacterial expression of the catalytically active monoterpene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification of 4S-limonene synthase, a monoterpene cyclase from the glandular trichomes of peppermint (Mentha x piperita) and spearmint (Mentha spicata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Limonene Synthase, the Enzyme Responsible for Monoterpene Biosynthesis in Peppermint, Is Localized to Leucoplasts of Oil Gland Secretory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytochrome P450 limonene hydroxylases of Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functional expression of regiospecific cytochrome P450 limonene hydroxylases from mint (Mentha spp.) in Escherichia coli and saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

A Technical Guide to the Biological Activities of cis- and trans-Carveol: Mechanisms and Methodologies

Prepared by: Gemini, Senior Application Scientist

Abstract

Carveol, a naturally occurring monocyclic monoterpenoid alcohol, exists as two distinct geometric isomers, cis-carveol and trans-carveol, each with unique stereoisomers. Found in the essential oils of plants like spearmint and caraway, this compound has emerged as a molecule of significant interest in pharmacology and drug development.[1] This technical guide provides an in-depth analysis of the biological activities of this compound isomers, with a primary focus on the well-documented antioxidant and anti-inflammatory mechanisms. The central mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses.[2][3] This guide synthesizes current research on this compound's hepatoprotective, neuroprotective, anticancer, and antimicrobial properties. Furthermore, it offers detailed, field-proven experimental protocols for assessing these bioactivities, designed to ensure scientific rigor and reproducibility for researchers in the field.

Introduction to this compound Isomers

This compound (C₁₀H₁₆O) is a monoterpenoid alcohol that plays a significant role in the aromatic profile of various plants. It is a colorless liquid, soluble in oils but not in water, and is used commercially in food flavoring and cosmetics.[1] The biological properties of this compound are intrinsically linked to its stereochemistry. The two primary geometric isomers are cis-carveol and trans-carveol. For instance, spearmint essential oil is a major source of cis-(−)-carveol.[1] While much of the existing literature investigates "this compound" without specifying the isomer, or focuses on a single isomer like (-)-carveol, there is growing evidence that the spatial arrangement of the hydroxyl group profoundly influences its biological efficacy. This guide will delineate the known activities, specifying the isomer where the research does, and highlight the critical need for further comparative studies to fully elucidate their distinct therapeutic potentials.

Core Mechanism of Action: The Nrf2-Antioxidant Response Pathway

A substantial body of evidence indicates that a primary mechanism underpinning this compound's diverse biological effects is its ability to modulate the Keap1-Nrf2 signaling pathway.[3][4] Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] In the presence of oxidative or electrophilic stress—or upon introduction of an Nrf2 activator like this compound—this inhibition is released.

This compound promotes the nuclear translocation of Nrf2.[3] Virtual docking studies suggest this compound interacts with the Nrf2-Keap1 complex, disrupting the sequestration of Nrf2.[3][6] Once translocated to the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.[5] This leads to the upregulated expression of Phase II antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidases.[7] This robust antioxidant response is central to this compound's therapeutic effects, as it directly counteracts oxidative stress and subsequently mitigates inflammation.[3][7]

Synthesis and Future Directions

The available scientific evidence robustly supports the therapeutic potential of this compound, primarily through its potent anti-inflammatory and antioxidant activities mediated by the Nrf2 signaling pathway. These core properties are the foundation for its observed hepatoprotective, neuroprotective, antimicrobial, and anticancer effects.

However, a significant gap exists in the literature regarding the direct comparative analysis of cis- and trans-carveol isomers. Most studies either do not specify the isomer used or investigate only one form. The subtle differences in the three-dimensional orientation of the hydroxyl group likely have a profound impact on receptor binding and biological activity. Future research must prioritize head-to-head comparisons of purified cis- and trans-carveol isomers across a range of biological assays. Such studies are critical for identifying the most potent isomer for a specific therapeutic application and advancing this compound from a promising natural compound to a refined clinical candidate.

References

- Biointerface Research in Applied Chemistry. (2021). In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. [Link]

- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

- ResearchGate. (n.d.).

- National Institutes of Health. (2021).

- PubMed. (2021).

- PubMed. (2021).

- ResearchGate. (n.d.).

- National Institutes of Health. (n.d.).

- ResearchGate. (2021). In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. [Link]

- National Institutes of Health. (n.d.).

- National Institutes of Health. (2019). Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils. [Link]

- Science.gov. (n.d.). carrageenan induced paw: Topics by Science.gov. [Link]

- MDPI. (2022).

- MDPI. (2022). DPPH Radical Scavenging Assay. [Link]

- MDPI. (2021). Chemical Composition and Antibacterial and Antioxidant Activity of a Citrus Essential Oil and Its Fractions. [Link]

- ResearchGate. (n.d.).

- Wikipedia. (n.d.). This compound. [Link]

- National Institutes of Health. (2023). Chemical Composition and In Vitro Antioxidant Activity and Anti-Acetylcholinesterase Activity of Essential Oils from Tadehagi triquetrum (L.) Ohashi. [Link]

- National Institutes of Health. (n.d.). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. [Link]

- Europe PMC. (n.d.). Antibacterial activity of terpenes and terpenoids present in essential oils. [Link]

- YouTube. (2021).

- Taylor & Francis Online. (n.d.). This compound – Knowledge and References. [Link]

- National Institutes of Health. (2015). Comparison of human Nrf2 antibodies: A tale of two proteins. [Link]

- National Institutes of Health. (n.d.).

- SciELO. (n.d.).

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.).

- MDPI. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). [Link]

- Frontiers. (n.d.).

- ResearchGate. (n.d.). Western blot was performed to analyze the level of Nrf2 protein in PC12.... [Link]

- PubMed. (n.d.). A Comparison of the Anti-Inflammatory Effects of Cis-9, Trans-11 Conjugated Linoleic Acid to Celecoxib in the Collagen-Induced Arthritis Model. [Link]

- Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

- National Institutes of Health. (n.d.). Anti‐inflammatory and analgesic activity of carnosol and carnosic acid in vivo and in vitro and in silico analysis of their target interactions. [Link]

- Science.gov. (n.d.). broth micro-dilution method: Topics by Science.gov. [Link]

- MDPI. (n.d.).

- American Society for Microbiology. (n.d.). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. [Link]

- National Institutes of Health. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Attenuates Seizure Severity and Neuroinflammation in Pentylenetetrazole-Kindled Epileptic Rats by Regulating the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]

- 6. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Carveol

Abstract

This compound, a naturally occurring monoterpenoid alcohol found in the essential oils of plants like spearmint and caraway, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the in vitro mechanisms of action of this compound, with a focus on the molecular pathways and cellular processes it modulates. Synthesizing data from numerous studies, we will dissect its potent anti-inflammatory, antioxidant, anti-proliferative, and ion channel-modulating properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential at the cellular level. We will detail the core signaling cascades, provide validated experimental protocols for investigation, and present data in a clear, structured format to facilitate further research and application.

Core Mechanism: Dual Regulation of Inflammation and Oxidative Stress

The most extensively documented in vitro activity of this compound is its ability to concurrently suppress inflammatory pathways and enhance endogenous antioxidant defenses. This dual action is primarily mediated through the modulation of two master regulatory signaling pathways: Nuclear factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).

Modulation of the Nrf2/HO-1 Antioxidant Response Pathway

This compound is a potent activator of the Nrf2 signaling pathway, a critical regulator of cellular resistance to oxidative stress.[4][5][6][7][8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.

This leads to the upregulated expression of a suite of cytoprotective and antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): A key enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[4][9]

-

Glutathione (GSH) and Glutathione S-transferase (GST): Critical components of the glutathione system, which detoxifies reactive oxygen species (ROS) and electrophilic compounds.[7][10]

-

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen.[10]

The mechanistic role of Nrf2 in this compound's activity has been validated in vitro and in vivo through the use of Nrf2 inhibitors like all-trans retinoic acid (ATRA).[4][5][7][8] Co-treatment with ATRA abrogates the protective, antioxidant effects of this compound, confirming that the Nrf2 pathway is essential for its mechanism of action.[4][7][8]

Inhibition of the Pro-Inflammatory NF-κB Pathway

NF-κB is a master transcriptional regulator of the inflammatory response. In unstimulated cells, it is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

This compound effectively suppresses this cascade.[4][7][9][11] In vitro studies demonstrate that this compound treatment leads to:

-

Reduced Phosphorylation of NF-κB (p-NF-κB): this compound prevents the activation of the NF-κB complex.[4][7][9]

-

Inhibition of IκB Degradation: By stabilizing the IκB protein, this compound keeps NF-κB sequestered in the cytoplasm.[11]

-

Downregulation of Pro-Inflammatory Mediators: Consequently, this compound significantly reduces the expression and/or secretion of NF-κB target genes, including tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and phosphorylated c-Jun N-terminal kinase (p-JNK).[4][6][7][9][10]

Notably, the activation of the Nrf2 pathway by this compound contributes to the suppression of NF-κB signaling, highlighting a critical crosstalk between these two pathways.[4][9][10]

Quantitative Data Summary: Anti-inflammatory & Antioxidant Effects

The following table summarizes the observed effects of this compound on key biomarkers in vitro, typically in LPS-stimulated cellular models like macrophages or microglia.

| Biomarker | Pathway | Effect of this compound | Typical Assay | Reference |

| p-NF-κB | NF-κB | ↓ Significant Decrease | Western Blot, ELISA | [4][7][9] |

| TNF-α | NF-κB | ↓ Significant Decrease | ELISA, qRT-PCR | [4][7][9] |

| COX-2 | NF-κB | ↓ Significant Decrease | Western Blot, qRT-PCR | [4][7][9] |

| Nrf2 | Nrf2 | ↑ Increased Nuclear Translocation | Western Blot, IHC | [4][7][10] |

| HO-1 | Nrf2 | ↑ Significant Increase | Western Blot, ELISA | [4][9][10] |

| GSH | Nrf2 | ↑ Increased Levels | Biochemical Assay | [7][10] |

Antiproliferative and Pro-Apoptotic Mechanisms in Cancer Cells

This compound exhibits promising anticancer activity in vitro by inhibiting the growth of various cancer cell lines and inducing programmed cell death (apoptosis).[2][12]

Inhibition of Cell Proliferation

Studies on prostate cancer cells have shown that this compound can suppress cellular proliferation.[1][13] This antiproliferative effect is associated with the activation of the Extracellular signal-regulated kinase (ERK) pathway and a subsequent increase in the levels of p21, a potent cyclin-dependent kinase inhibitor that can induce cell cycle arrest.[1][13] While the related monoterpene L-carvone has been shown to arrest breast cancer cells in the S phase of the cell cycle, further cell cycle analysis is required to pinpoint the specific phase affected by this compound.[14]

Induction of Apoptosis

This compound and related monoterpenes can trigger apoptosis in cancer cells.[12][14] This process is often mediated by the intrinsic (mitochondrial) pathway, characterized by:

-

Increased production of Reactive Oxygen Species (ROS): Leading to oxidative stress and DNA damage.[14]

-

Activation of p53: A tumor suppressor protein that responds to cellular stress.[14]

-

Caspase Cascade Activation: Increased levels of cleaved (active) caspase-3, a key executioner caspase, and subsequent cleavage of its substrates, such as PARP.[14]

Modulation of Ion Channels

Emerging evidence indicates that this compound can modulate the activity of specific ion channels, contributing to effects such as vasorelaxation.[15][16][17] In vitro studies using isolated human umbilical arteries have demonstrated that this compound exerts a significant vasorelaxant effect.[15][16]

This action is dependent on:

-

Inhibition of Calcium (Ca²⁺) Channels: Pre-incubation of vascular tissue with this compound in a calcium-free medium abolishes the induction of contractions, suggesting that this compound blocks the influx of extracellular calcium required for smooth muscle contraction.[15][16][17]

-

Opening of Potassium (K⁺) Channels: The vasorelaxant effect of this compound is significantly reduced in the presence of tetraethylammonium (TEA), a known inhibitor of large-conductance Ca²⁺-activated K⁺ (BKCa) channels.[16][17] This indicates that this compound's mechanism involves the opening of these potassium channels, leading to hyperpolarization of the cell membrane and subsequent relaxation of the smooth muscle.

Additionally, this compound has been identified as an activator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel involved in thermosensation and other cellular processes.[1]

Standardized In Vitro Experimental Protocols

To ensure reproducibility and validity, the following section details standardized protocols for investigating the core mechanisms of this compound.

General Experimental Workflow for Anti-Inflammatory Assessment

Protocol: Western Blot for Protein Expression (Nrf2, p-NF-κB)

-

Objective: To determine the effect of this compound on the expression and/or phosphorylation status of key signaling proteins.

-

Methodology:

-

Cell Lysis: After treatment (as per workflow), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-NF-κB, anti-Nrf2, anti-HO-1) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify band intensity using software like ImageJ and normalize to the loading control.

-

-

Self-Validation: The inclusion of a vehicle control, LPS-only control, and a loading control for normalization ensures the validity of the observed changes in protein expression.

Protocol: ELISA for Cytokine Quantification (TNF-α)

-

Objective: To quantify the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

-

Methodology:

-

Sample Collection: Collect the cell culture supernatant after the treatment period. Centrifuge to remove any cellular debris.

-

Assay Performance: Perform the ELISA according to the manufacturer's instructions for a commercial sandwich ELISA kit for the target cytokine (e.g., mouse TNF-α).

-

Plate Coating: A plate pre-coated with a capture antibody specific for the cytokine is used.

-

Sample Incubation: Add standards and samples to the wells and incubate. The cytokine binds to the capture antibody.

-

Detection Antibody: Add a biotinylated detection antibody, which binds to a different epitope on the cytokine.

-

Enzyme Conjugate: Add streptavidin-HRP, which binds to the biotinylated detection antibody.

-

Substrate Addition: Add a TMB substrate, which is converted by HRP to produce a colored product.

-

Reaction Stop & Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

-

-

Self-Validation: A full standard curve with known concentrations of the cytokine must be run on the same plate to allow for accurate quantification. Negative (media only) and positive (LPS only) controls are essential.

Conclusion and Future Directions

The in vitro evidence strongly supports this compound as a multi-target therapeutic agent with potent anti-inflammatory, antioxidant, and antiproliferative properties. Its core mechanism revolves around the strategic activation of the Nrf2 antioxidant pathway and the simultaneous suppression of the pro-inflammatory NF-κB cascade. Furthermore, its ability to modulate ion channels and induce apoptosis in cancer cells opens additional avenues for therapeutic development.

Future in vitro research should focus on elucidating the direct molecular target of this compound that initiates Nrf2 activation, exploring its effects on a wider range of cancer cell types, and further characterizing its interactions with various ion channels. These studies will be crucial for translating the promising in vitro activities of this compound into viable clinical applications.

References

- Rehman, M. U., et al. (2022). This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism. Oxidative Medicine and Cellular Longevity, 2022, 4509204. [Link]

- Ahmad, A., et al. (2020).

- Rehman, M. U., et al. (2022). This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism. Oxidative Medicine and Cellular Longevity, 2022, 4509204. [Link]

- Bhatt, D., et al. (2014). L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines. Nutrition and Cancer, 66(3), 453-62. [Link]

- Yin, Q. H., et al. (2012). Anti-proliferative and pro-apoptotic effect of carvacrol on human hepatocellular carcinoma cell line HepG-2. Cytotechnology, 64(1), 43-51. [Link]

- Khan, I., et al. (2022). Anticancer Effects of Carvacrol in In Vitro and In Vivo Models: A Comprehensive Review. Biointerface Research in Applied Chemistry, 12(6), 7695-7711. [Link]

- Yang, S. P., et al. (2003). Carvedilol, a new antioxidative beta-blocker, blocks in vitro human peripheral blood T cell activation by downregulating NF-kappaB activity. Cardiovascular Research, 59(3), 776-87. [Link]

- Rahman, F., et al. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. Frontiers in Pharmacology, 11, 621538. [Link]

- Rahman, F., et al. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. Frontiers in Pharmacology, 11, 621538. [Link]

- Rahman, F., et al. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. Frontiers in Pharmacology, 11, 621538. [Link]

- N/A

- Vilar, J. B., et al. (2017). Pharmacological Effects of Carvacrol in In vitro Studies: A Review. Current Pharmaceutical Design, 23(39), 5991-6004. [Link]

- Chen, J., et al. (2006). The synthesis of L-carvone and limonene derivatives with increased antiproliferative effect and activation of ERK pathway in prostate cancer cells. Bioorganic & Medicinal Chemistry, 14(19), 6539-47. [Link]

- Jeng, J. H., et al. (2015). The mechanism of carvacrol-evoked Ca2+ rises and non-Ca2+-triggered cell death in OC2 human oral cancer cells. Chinese Journal of Physiology, 58(2), 114-23. [Link]

- Zyad, A., et al. (2018). Cytotoxic effect of carvacrol (A), thymol (B), this compound (C), carvone (D), eugenol (E) and isopulegol (F) against different tumor cell lines.

- Cardoso-Teixeira, A. C., et al. (2020). Relaxant Effect of Monoterpene (-)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels. Molecules, 25(11), 2681. [Link]

- Cardoso-Teixeira, A. C., et al. (2020). Relaxant Effect of Monoterpene (−)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels. Molecules, 25(11), 2681. [Link]

- Cardoso-Teixeira, A. C., et al. (2020). Relaxant Effect of Monoterpene (−)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels.

- N/A

- Chen, J., et al. (2006). The synthesis of L-carvone and limonene derivatives with increased antiproliferative effect and activation of ERK pathway in prostate cancer cells.

- Taylor & Francis. (n.d.). This compound – Knowledge and References. Taylor & Francis Online. [Link]

- Ahmad, A., et al. (2020). Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway. Frontiers in Pharmacology, 11, 803. [Link]

- Ahmad, A., et al. (2020). Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway.

- N/A

- Marques, A. M. M., et al. (2021). (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models. Frontiers in Pharmacology, 12, 706915. [Link]

- N/A

- Kim, K. M., et al. (2004). Suppressive effects of the kahweol and cafestol on cyclooxygenase-2 expression in macrophages. FEBS Letters, 569(1-3), 321-6. [Link]

- N/A

- Marques, A. M. M., et al. (2021). (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models. Frontiers in Pharmacology, 12, 706915. [Link]

- N/A

- N/A

- N/A

- Malik, J., et al. (2021). This compound Attenuates Seizure Severity and Neuroinflammation in Pentylenetetrazole-Kindled Epileptic Rats by Regulating the Nrf2 Signaling Pathway. Oxidative Medicine and Cellular Longevity, 2021, 6682708. [Link]

- N/A

Sources

- 1. This compound - LKT Labs [lktlabs.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Frontiers | (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models [frontiersin.org]

- 4. This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity [frontiersin.org]

- 10. Frontiers | Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway [frontiersin.org]

- 11. Carvedilol, a new antioxidative beta-blocker, blocks in vitro human peripheral blood T cell activation by downregulating NF-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The synthesis of L-carvone and limonene derivatives with increased antiproliferative effect and activation of ERK pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Relaxant Effect of Monoterpene (-)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to Carveol as a Volatile Oil Component in Plants

Abstract

This compound, a naturally occurring monocyclic monoterpenoid alcohol, is a significant volatile component in the essential oils of numerous plants, most notably spearmint and caraway. Characterized by its distinct spearmint-like aroma, this compound is not only a key contributor to the organoleptic properties of these plants but also possesses a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, natural occurrence, biosynthesis, extraction, and analytical quantification of this compound. Furthermore, it offers an in-depth exploration of its diverse biological effects, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties, thereby highlighting its potential as a scaffold for novel therapeutic agents. This document synthesizes current scientific knowledge, providing detailed experimental protocols and field-proven insights to facilitate further research and development.

Introduction

Volatile organic compounds (VOCs) in plants, particularly terpenoids, represent a vast and chemically diverse group of natural products. They play crucial ecological roles, from attracting pollinators to defending against herbivores and pathogens[1]. Among these, the C10 monoterpenoid this compound stands out for its prevalence and intriguing biological profile. A constituent of spearmint (Mentha spicata), caraway (Carum carvi), and other aromatic plants, this compound is a critical component of their essential oils[2][3][4].

Historically, this compound has been utilized in the food and cosmetic industries as a flavoring and fragrance agent, valued for its pleasant spearmint and caraway-like notes[2][3][4]. Its use as a flavor enhancer is recognized as safe by regulatory bodies such as the FDA[5][6]. However, recent scientific inquiry has shifted focus towards its pharmacological potential. A growing body of evidence demonstrates that this compound and its derivatives exhibit significant biological activities, including chemopreventive effects against carcinogenesis, potent anti-inflammatory action, and neuroprotective capabilities[2][7][8]. This guide aims to bridge the gap between the foundational biochemistry of this compound in plants and its advanced applications in pharmacology and drug discovery.

Chemical and Physicochemical Properties

This compound is a monocyclic p-menthane-derived monoterpenoid alcohol. Its chemical structure is 2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol[5]. It exists as multiple stereoisomers, with cis-(-)-carveol being a prominent form found in spearmint essential oil[2][3]. The physical and chemical properties of this compound are crucial for its extraction, analysis, and biological activity. It is a clear, colorless to slightly yellow liquid, insoluble in water but soluble in alcohols and oils[4][5]. This lipophilicity, reflected in its LogP value, is a key determinant of its ability to cross biological membranes, a critical factor for its bioavailability and pharmacological efficacy.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O | [2][5] |

| Molecular Weight | 152.23 g/mol | [5] |

| IUPAC Name | 2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol | [5] |

| CAS Number | 99-48-9 | [5] |

| Appearance | Clear colorless to slightly yellow liquid | [4][5] |

| Boiling Point | 226-227 °C (at 751 mmHg) | [2][5] |

| Density | 0.958 g/cm³ (at 25 °C) | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, oils, DMSO | [5][9][10] |

| LogP (Octanol/Water) | 3.12 | [5] |

| Odor | Spearmint-like, Caraway-like | [2][4] |

Natural Occurrence and Distribution

This compound is a constituent of the essential oils of a variety of plant species, particularly within the Lamiaceae (mint) and Apiaceae (carrot) families. Its concentration can vary significantly based on the plant's species, geographical location, stage of development, and environmental conditions.

| Plant Family | Species | Common Name | Primary Isomer(s) | Source(s) |

| Lamiaceae | Mentha spicata | Spearmint | cis-(-)-carveol | [2][3] |

| Origanum dictamnus | Dittany of Crete | Not specified | [5] | |

| Mentha longifolia | Horse Mint | Not specified | [7] | |

| Apiaceae | Carum carvi | Caraway | (+)-trans-carveol | [1][11] |

| Trachyspermum anethifolium | Not specified | [3] | ||

| Anethum graveolens | Dill | Not specified | [12] | |

| Asteraceae | Achillea nobilis | Yarrow | Not specified | [5] |

| Rutaceae | Citrus sinensis | Orange (juice/peel) | Not specified | [4][13] |

Biosynthesis in Plants

The biosynthesis of this compound is a well-elucidated branch of the terpenoid pathway, occurring within the plastids of plant cells. The pathway begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form the C10 intermediate, geranyl diphosphate (GPP). The pathway to this compound from GPP is a three-step enzymatic process, analogous in both caraway (leading to (+)-carvone) and spearmint (leading to (-)-carvone)[1][14][15].

-

Cyclization: Geranyl diphosphate (GPP) is cyclized by the enzyme limonene synthase to form the monoterpene limonene. The stereospecificity of this enzyme dictates whether (+)-limonene (in caraway) or (-)-limonene (in spearmint) is produced[1].

-

Hydroxylation: Limonene is then hydroxylated at the C6 position by a cytochrome P450-dependent monooxygenase, specifically limonene-6-hydroxylase. This reaction requires NADPH and is a critical control point, converting the hydrocarbon into an alcohol, (-)-trans-carveol[1][14].

-

Dehydrogenation (to Carvone): In many plants, the pathway continues with the oxidation of this compound to the corresponding ketone, carvone, by the NAD⁺-dependent enzyme this compound dehydrogenase[1][14]. This compound thus serves as a direct precursor to carvone, another commercially important monoterpenoid.

Extraction and Isolation from Plant Material

The choice of extraction method is critical for obtaining high-quality this compound and preserving its chemical integrity. As a volatile oil component, this compound is typically extracted along with other essential oil constituents.

Common Extraction Techniques:

-

Hydro-distillation and Steam Distillation: These are the most traditional and widely used methods. Plant material is exposed to boiling water or steam, causing the volatile oils to vaporize. The vapor is then condensed and collected. During hydro-distillation, some oxygenated monoterpenes like this compound can partially dissolve in the water phase, potentially reducing yields[16][17].

-

Solvent Extraction: This method uses organic solvents (e.g., hexane, ethanol) to dissolve the essential oils from the plant matrix. It is effective but requires a subsequent step to remove the solvent, which may leave residues.

-

Supercritical Fluid Extraction (SFE): This modern technique uses a supercritical fluid, typically CO₂, as the solvent. SFE offers high selectivity and yields pure extracts without solvent residue, making it an excellent, albeit more expensive, option[16][17].

Exemplary Protocol: Laboratory-Scale Steam Distillation

This protocol describes a standard method for extracting essential oils rich in this compound from plant material like spearmint leaves. The rationale for choosing steam distillation is its efficiency in extracting volatile compounds while minimizing thermal degradation that can occur with direct hydro-distillation.

Materials:

-

Fresh or dried plant material (e.g., 200g of spearmint leaves)

-

Steam distillation apparatus (including a steam generator, distillation flask, condenser, and receiving flask/separatory funnel)

-

Deionized water

-

Anhydrous sodium sulfate

-

Glass vials for storage

Methodology:

-

Preparation: Coarsely chop the fresh plant material to increase the surface area for efficient steam penetration. If using dried material, it can be used as is.

-

Apparatus Setup: Assemble the steam distillation unit. Place the plant material into the distillation flask. Ensure all glass joints are properly sealed.

-

Distillation: Begin passing steam from the generator through the distillation flask containing the plant material. The steam will rupture the oil glands, and the volatile this compound will co-distill with the water vapor.

-

Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled (typically with circulating cold water) and condenses back into a liquid.

-

Collection: Collect the condensate, which will be a two-phase mixture of water (hydrosol) and the less dense essential oil, in a separatory funnel. The essential oil will typically form a layer on top of the water.

-

Separation: Carefully drain the lower aqueous layer, leaving the essential oil in the funnel.

-

Drying: Transfer the collected essential oil to a small flask and add a small amount of anhydrous sodium sulfate to remove any residual water. Let it stand for 15-20 minutes.

-

Storage: Decant the clear, dry essential oil into an amber glass vial. Store at 4°C in the dark to prevent degradation.

Analytical Methodologies

Accurate identification and quantification of this compound in complex plant extracts are paramount for quality control and research. Chromatographic techniques are the gold standard for this purpose.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and commonly used technique for analyzing volatile compounds. GC separates the components of the essential oil based on their boiling points and polarity, while MS provides structural information for definitive identification by comparing mass spectra to libraries like NIST[18][19].

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile derivatives or when analyzing non-volatile matrix components simultaneously. A C18 column with a mobile phase like methanol-water is typically employed, with UV detection[20].

Exemplary Protocol: GC-MS Analysis of this compound

This protocol provides a framework for the quantification of this compound in an extracted essential oil sample. The use of an internal standard is crucial for accurate quantification, as it corrects for variations in injection volume and instrument response.

Materials:

-

Essential oil sample

-

High-purity solvent (e.g., hexane or ethanol)

-

Internal Standard (IS) solution (e.g., tetradecane at a known concentration)

-

This compound analytical standard

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or HP-5ms)

-

Autosampler vials

Methodology:

-

Standard Preparation: Prepare a series of calibration standards by dissolving the this compound analytical standard in the solvent at different concentrations (e.g., 10, 50, 100, 200, 500 µg/mL). Add a fixed amount of the internal standard solution to each calibration standard.

-

Sample Preparation: Dilute the essential oil sample in the solvent to bring the expected this compound concentration within the calibration range. Add the same fixed amount of the internal standard solution as used in the standards.

-

GC-MS Conditions (Typical):

-

Injector: Split/splitless, 250°C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms).

-

Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

-

Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min.

-

MS Transfer Line: 280°C.

-

Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification[21]. For this compound, characteristic ions are m/z 84, 109, and 152[21].

-

-

Analysis: Inject the prepared standards and samples into the GC-MS system.

-

Data Processing:

-

Identification: Confirm the identity of the this compound peak by comparing its retention time and mass spectrum with the analytical standard and a spectral library (e.g., NIST).

-

Quantification: Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by applying the peak area ratio from the sample chromatogram to the calibration curve equation.

-

Pharmacological Activities and Potential for Drug Development

This compound has emerged as a promising natural product with a diverse pharmacological portfolio, making it a subject of intense interest in drug discovery.

-

Anticancer and Chemopreventive Activity: this compound has demonstrated the ability to prevent mammary carcinogenesis in animal models[2][7]. It can suppress the proliferation of prostate cancer cells by increasing p21 levels and activating the ERK pathway[9]. This suggests its potential as a lead compound for developing new anticancer therapies.

-

Anti-inflammatory and Antioxidant Effects: this compound exhibits significant anti-inflammatory and antioxidant properties[7][8]. A key mechanism is its ability to activate the Nrf2 signaling pathway. Nrf2 is a master regulator of the endogenous antioxidant response. By activating Nrf2, this compound enhances the expression of downstream antioxidant enzymes, thereby protecting cells from oxidative stress and inflammation, as demonstrated in models of acetaminophen-induced hepatotoxicity[8].

-

Neuromodulatory and Neuroprotective Effects: Derivatives of this compound have shown potent antiparkinsonian activity in animal models, suggesting a potential therapeutic role in neurodegenerative diseases[2][3]. Furthermore, this compound has demonstrated pharmacological effects on the neuromuscular system of nematodes, indicating its potential as an anthelmintic agent[22]. It has also been shown to mitigate LPS-induced Parkinson-like symptoms in animal models[12].

-

Antimicrobial Activity: this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties[13][22][23]. This makes it a candidate for development as a natural preservative or as an alternative to conventional antibiotics.

-

Cardiovascular Effects: Studies on isolated human umbilical arteries have shown that (-)-carveol has a significant vasorelaxant effect, mediated in part through the blockade of L-type calcium channels[23]. This indicates potential applications in cardiovascular conditions characterized by vasoconstriction.

Signaling Pathway: this compound Activation of the Nrf2 Antioxidant Pathway

The hepatoprotective effect of this compound is strongly linked to its modulation of the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for degradation. Oxidative stress or electrophilic compounds like this compound can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those for antioxidant and detoxification enzymes.

Safety and Toxicology Profile

This compound is generally considered to have low toxicity. It is classified as Generally Recognized as Safe (GRAS) by the FDA for its use as a food additive and flavoring agent[5][6]. However, in its concentrated form, it can cause irritation.

| Parameter | Finding | Source(s) |

| Acute Oral Toxicity | LD50 (rat): 3000 mg/kg | [11][24] |

| Acute Dermal Toxicity | LD50 (rabbit): > 5000 mg/kg | [11] |

| Skin Irritation | Causes skin irritation | [5][25] |

| Eye Irritation | Causes serious eye irritation | [5][25] |

| Respiratory Irritation | May cause respiratory irritation | [5][25] |

| Carcinogenicity | Shall not be classified as carcinogenic | [25] |

| Mutagenicity | Shall not be classified as germ cell mutagenic | [25] |

| ADI (Acceptable Daily Intake) | No safety concern at current levels of intake when used as a flavouring agent (JECFA) | [5] |

Conclusion and Future Perspectives